A Technical Guide to 4-Fluoro-2,6-dimethylbenzonitrile: Properties, Characterization, and Applications
A Technical Guide to 4-Fluoro-2,6-dimethylbenzonitrile: Properties, Characterization, and Applications
Introduction
4-Fluoro-2,6-dimethylbenzonitrile is a substituted aromatic nitrile, a class of organic compounds characterized by a cyano (-C≡N) group attached to a benzene ring. This particular molecule is further functionalized with a fluorine atom and two methyl groups, which impart specific steric and electronic properties that make it a valuable building block in synthetic chemistry. Its utility is most pronounced in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount for designing compounds with desired biological activities or physical properties. For instance, analogous fluorinated benzonitriles serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), such as treatments for type II diabetes, and in the development of materials for Organic Light-Emitting Diodes (OLEDs)[1]. This guide provides an in-depth examination of the core physicochemical properties of 4-Fluoro-2,6-dimethylbenzonitrile, outlines protocols for its characterization, and discusses the implications of these properties for its application in research and development.
Chemical Identity and Structure
Correctly identifying a chemical compound is the foundational step for any scientific investigation. The structural arrangement of 4-Fluoro-2,6-dimethylbenzonitrile dictates its reactivity, polarity, and overall behavior.
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IUPAC Name: 4-Fluoro-2,6-dimethylbenzonitrile
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CAS Number: 14659-61-1[2]
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Molecular Formula: C₉H₈FN
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Molecular Weight: 149.17 g/mol
The molecule consists of a central benzene ring. A nitrile group (-C≡N) is located at position 1. Two methyl (-CH₃) groups are situated at positions 2 and 6, ortho to the nitrile. A fluorine (-F) atom is at position 4, para to the nitrile group. This symmetrical substitution pattern has significant consequences for its spectroscopic signature, as will be discussed later.
Caption: Chemical structure of 4-Fluoro-2,6-dimethylbenzonitrile.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound determine its behavior in different environments, influencing everything from reaction kinetics to bioavailability. The following table summarizes the key properties of 4-Fluoro-2,6-dimethylbenzonitrile.
| Property | Value | Significance in R&D |
| Molecular Weight | 149.17 g/mol | Fundamental for stoichiometric calculations in synthesis. |
| Appearance | White to off-white crystalline solid | Basic identifier; purity indicator. |
| Melting Point | 70 - 74 °C | Indicates purity; useful for reaction temperature planning. |
| Boiling Point | Data not available | - |
| logP (Octanol/Water) | ~2.1 (Predicted) | Measures lipophilicity; crucial for predicting membrane permeability and solubility[3]. |
| Water Solubility | Low | Affects formulation for biological assays and environmental fate. |
| Solubility in Organics | Soluble in solvents like acetone, methylene chloride[4]. | Essential for selecting appropriate reaction and purification solvents. |
Note: Some data, like the predicted logP, are calculated values and should be confirmed experimentally for critical applications.
In-Depth Analysis of Key Properties
Lipophilicity (logP)
The partition coefficient (P) is the ratio of a compound's concentration in a mixture of two immiscible phases, typically octanol and water, at equilibrium. The logarithm of this value, logP, is a critical parameter in drug development.
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Expertise & Causality: A positive logP value indicates a preference for the lipid (octanol) phase, classifying the compound as lipophilic or hydrophobic[5]. The predicted logP of ~2.1 for 4-Fluoro-2,6-dimethylbenzonitrile suggests it is moderately lipophilic. This is a logical consequence of its structure: the benzene ring and two methyl groups are nonpolar, while the fluoro and nitrile groups add some polarity. However, the overall character is dominated by the hydrocarbon framework.
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Trustworthiness & Application: In drug discovery, a logP value between 1 and 3 is often considered favorable for oral bioavailability, as it represents a balance between aqueous solubility (for dissolution in the gut) and lipid permeability (for crossing cell membranes)[5]. Therefore, this compound sits within a promising range for development as a scaffold or intermediate for bioactive molecules.
Spectroscopic Profile
Spectroscopy provides a fingerprint of a molecule, allowing for unambiguous structure confirmation and purity assessment.
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Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, which absorb infrared radiation at characteristic frequencies[6]. For 4-Fluoro-2,6-dimethylbenzonitrile, key expected peaks include:
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~2230 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch. This is a highly reliable diagnostic peak.
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~3000-2850 cm⁻¹: C-H stretching from the methyl groups and aromatic ring.
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~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1250-1000 cm⁻¹: C-F stretching vibration.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Due to the molecule's C₂ symmetry axis, the two methyl groups are chemically equivalent, as are the two aromatic protons. This leads to a simplified spectrum:
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A singlet integrating to 6H for the two -CH₃ groups.
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A singlet (or very narrowly coupled doublet due to fluorine) integrating to 2H for the aromatic protons.
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¹³C NMR: Will show distinct signals for the nitrile carbon, the fluorinated carbon, the methyl-substituted carbons, the unsubstituted aromatic carbons, and the methyl carbons.
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¹⁹F NMR: Since fluorine is a key feature, ¹⁹F NMR is a powerful tool. It will show a single resonance, and its coupling to nearby protons can further confirm the structure. The ability to use a fluorinated reference compound makes NMR a robust method for quantitative analysis and even logP determination[7].
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Experimental Protocols for Characterization
To ensure scientific integrity, properties must be verifiable. The following are streamlined, standard protocols for determining key physicochemical parameters.
Protocol: Determination of Infrared (IR) Spectrum via Thin Solid Film
This method is rapid and suitable for non-volatile solid compounds.
Objective: To obtain the IR spectrum of 4-Fluoro-2,6-dimethylbenzonitrile.
Materials:
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4-Fluoro-2,6-dimethylbenzonitrile (approx. 5-10 mg).
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Volatile solvent (e.g., methylene chloride or acetone)[4].
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FTIR spectrometer.
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Salt plates (e.g., NaCl or KBr), clean and dry.
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Pasteur pipette.
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Desiccator for plate storage.
Procedure:
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Sample Preparation: Dissolve 5-10 mg of the solid sample in a few drops of methylene chloride in a small vial[4].
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Film Casting: Using a Pasteur pipette, apply one drop of the resulting solution to the surface of a clean, dry salt plate[4].
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Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the resulting film is too thin (leading to weak IR peaks), another drop can be added[4].
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Acquire Background: Place the clean salt plate (if a separate one is used for background) or the empty sample holder into the FTIR spectrometer and run a background scan.
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Acquire Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder[4].
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Data Acquisition: Run the sample scan to obtain the IR spectrum.
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Data Analysis: Process the spectrum (baseline correction, peak picking) and identify characteristic absorption bands (e.g., C≡N, C-F).
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Cleanup: Clean the salt plate thoroughly with acetone and return it to the desiccator[4].
Caption: Experimental workflow for obtaining an IR spectrum via the thin film method.
Protocol: Determination of logP via Shake-Flask Method (HPLC Analysis)
This is the classic and most reliable method for experimentally determining logP[5][8].
Objective: To measure the octanol-water partition coefficient (logP).
Materials:
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4-Fluoro-2,6-dimethylbenzonitrile.
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n-Octanol (HPLC grade).
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Purified water (HPLC grade).
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Separatory funnel or vials.
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Mechanical shaker or vortex mixer.
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Centrifuge.
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HPLC system with a UV detector.
Procedure:
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Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment[8].
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Stock Solution: Prepare a stock solution of the compound in pre-saturated n-octanol.
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Partitioning: Add a known volume of the stock solution to a vial containing a known volume of pre-saturated water (e.g., equal volumes)[8].
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Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
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Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method[8].
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Calculation: Calculate P = [Concentration in Octanol] / [Concentration in Water]. The final value is expressed as logP = log₁₀(P)[5].
Relationship Between Properties and Applications
The physicochemical properties are not abstract data points; they directly inform the compound's utility.
Caption: Interplay of physicochemical properties and their impact on R&D applications.
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In Drug Discovery: The moderate lipophilicity (logP) suggests good potential for crossing biological membranes, a prerequisite for many drugs[9]. However, its low water solubility means that for in vitro biological assays or formulation, organic co-solvents would likely be necessary. The steric hindrance provided by the two methyl groups flanking the nitrile can direct reactions to other positions on the ring and can also influence how the molecule fits into a protein's binding pocket.
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In Materials Science: The fluorine atom and nitrile group are strongly electron-withdrawing, which significantly alters the electronic properties of the benzene ring. This makes the compound a useful precursor for creating complex molecules with tailored electronic properties, such as emitters for OLEDs[1].
Safety and Handling
Based on data for structurally similar compounds like 4-fluorobenzonitrile, 4-Fluoro-2,6-dimethylbenzonitrile should be handled with care. It is likely to be harmful if swallowed, inhaled, or in contact with skin[10][11].
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Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[12][13].
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Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust[10][11].
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Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, acids, and bases[10][11].
Conclusion
4-Fluoro-2,6-dimethylbenzonitrile is a compound whose value lies in the specific combination of its functional groups. Its moderate lipophilicity, distinct spectroscopic signatures, and the steric and electronic influence of its substituents make it a well-defined and useful tool for chemists. The provided analysis and protocols offer a framework for its effective characterization and application, enabling researchers to leverage its properties with confidence and scientific rigor in the pursuit of novel pharmaceuticals and advanced materials.
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IR Spectroscopy of Solids . Organic Chemistry at CU Boulder. [Link]
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Sample preparation for FT-IR . Unknown Source. [Link]
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Experimental determination of the logP using the spectrophotometric method . Farmacia. [Link]
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How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra . Chrominfo. [Link]
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Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery . PubMed. [Link]
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LogP—Making Sense of the Value . ACD/Labs. [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy . JoVE. [Link]
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IR Spectroscopy . Chemistry LibreTexts. [Link]
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1GR 4-Fluoro-2,6-dimethylbenzonitrile, Quantity: 1 Gramm . Fisher Scientific. [Link]
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4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055 . PubChem. [Link]
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100MG 4-Fluoro-2,6-dimethylbenzonitrile, Quantity: 100 Milligramm . Fisher Scientific. [Link]
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4-Fluorobenzonitrile | C7H4FN | CID 14517 . PubChem. [Link]
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2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774 . PubChem. [Link]
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4-Fluoro-2-hydroxybenzonitrile | C7H4FNO | CID 11029901 . PubChem. [Link]
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2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile | C9H8FNO2 | CID 131530966 . PubChem. [Link]
-
4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183 . PubChem. [Link]
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